Phenacyl 2-quinolin-8-ylsulfanylacetate

Description

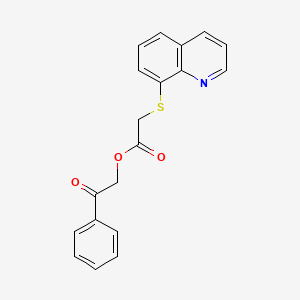

Structure

3D Structure

Properties

Molecular Formula |

C19H15NO3S |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

phenacyl 2-quinolin-8-ylsulfanylacetate |

InChI |

InChI=1S/C19H15NO3S/c21-16(14-6-2-1-3-7-14)12-23-18(22)13-24-17-10-4-8-15-9-5-11-20-19(15)17/h1-11H,12-13H2 |

InChI Key |

WQUDGLWZETZHQW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)CSC2=CC=CC3=C2N=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)CSC2=CC=CC3=C2N=CC=C3 |

Origin of Product |

United States |

Structure Activity Relationship Sar Analysis of Phenacyl 2 Quinolin 8 Ylsulfanylacetate Analogues

Influence of Quinoline (B57606) Core Substituents on Biological Potency

The substitution pattern on the quinoline ring is a critical determinant of the biological activity of its derivatives. nih.govslideshare.net Research on various quinoline-based compounds has consistently shown that the nature and position of substituents can dramatically alter their potency and selectivity.

In the context of anticancer activity, for instance, the introduction of electron-withdrawing groups, such as halogens, at positions C-5 and C-7 of the quinoline ring has been shown to enhance cytotoxicity in some series of 8-hydroxyquinoline (B1678124) derivatives. nih.gov Conversely, the presence of electron-donating groups can also positively influence activity, depending on the specific biological target. For example, in a series of quinoline derivatives designed as multidrug resistance (MDR) reversal agents, the quinoline nitrogen atom was identified as a key structural feature for activity. nih.gov

Studies on 8-thioquinoline derivatives have also highlighted the importance of substitution. Although specific data on Phenacyl 2-quinolin-8-ylsulfanylacetate analogues is limited, research on related 8-quinolinethiolates has demonstrated that the nature and position of substituents on the quinoline ring significantly affect their cytotoxic profiles. researchgate.net For example, the introduction of methyl or methoxy (B1213986) groups at various positions can modulate both the antitumor activity and the toxicity of the resulting metal complexes. researchgate.net

The following table summarizes hypothetical SAR trends for quinoline core substitutions based on general principles observed in related quinoline derivatives.

| Substitution Position | Substituent Type | Effect on Potency | Rationale/Hypothesis |

|---|---|---|---|

| C-2 | Bulky groups | Likely decrease | Potential steric hindrance with target binding site. |

| C-4 | Anilino group | May increase | Can form important hydrogen bonds with the target protein. |

| C-5, C-7 | Halogens (e.g., Cl, F) | Potentially increase | Enhances lipophilicity and can form halogen bonds. nih.gov |

| C-6 | Electron-donating groups (e.g., OCH3) | Variable | Can influence the electronic properties of the ring system and modulate binding. |

Impact of Thioether Bridge and Acetate (B1210297) Linker Modifications on Activity Profiles

Replacing the sulfur atom of the thioether bridge with other atoms, such as oxygen (to form an ether) or nitrogen (to form an amine), would represent a significant structural change. Such bioisosteric replacements can alter the bond angles, length, and electronic properties of the linker, thereby affecting the molecule's conformation and binding affinity. nih.govcambridgemedchemconsulting.comnih.gov For example, the replacement of a thioether with a more rigid group could restrict the conformational freedom of the molecule, potentially leading to a more favorable binding pose.

The length and composition of the acetate linker are also critical. Shortening or lengthening the linker would alter the distance between the quinoline and phenacyl moieties, which could be critical for optimal interaction with the binding site. The ester functionality within the acetate linker is a potential site for hydrolysis by esterases in the body, which could be a factor in the compound's metabolic stability and duration of action.

The table below outlines potential modifications to the thioether bridge and acetate linker and their hypothetical impact on biological activity.

| Modification | Structural Change | Potential Impact on Activity | Rationale |

|---|---|---|---|

| Thioether Replacement | S → O, NH, CH2 | Significant change | Alters bond angles, polarity, and hydrogen bonding capacity. |

| Linker Length | Increase/decrease in methylene (B1212753) units | Potency may vary | Optimizes distance between key pharmacophoric groups. |

| Ester Modification | Ester → Amide, Reverse Ester | Altered metabolic stability and binding | Changes hydrogen bonding potential and susceptibility to hydrolysis. |

| Isosteric Replacement of Sulfur | S → Se | Potentially enhanced activity | Selenium analogues of some sulfur-containing anticancer agents have shown increased potency. nih.govresearchgate.net |

Role of the Phenacyl Moiety in Ligand-Target Interactions

The phenacyl group, consisting of a phenyl ring attached to a carbonyl group, is a common feature in many biologically active molecules and is known to participate in various non-covalent interactions with biological targets. nih.govsemanticscholar.orgresearchgate.net Its role in the activity of this compound analogues is likely multifaceted.

The phenyl ring of the phenacyl moiety can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket of a target protein. The planarity of the aromatic ring is often crucial for these interactions.

The carbonyl group is a key hydrogen bond acceptor and can form crucial hydrogen bonds with hydrogen bond donors (e.g., backbone NH groups or side chains of amino acids like serine, threonine, or lysine) in the active site. The electronic properties of the phenyl ring, influenced by substituents, can modulate the hydrogen bond accepting ability of the carbonyl oxygen.

Substitutions on the phenyl ring of the phenacyl moiety provide a straightforward way to probe the steric and electronic requirements of the binding pocket.

| Substitution on Phenyl Ring | Substituent Type | Predicted Effect on Potency | Rationale |

|---|---|---|---|

| para-position | Electron-withdrawing (e.g., Cl, NO2) | Potentially increase | May enhance π-stacking interactions and hydrogen bonding of the carbonyl group. |

| para-position | Electron-donating (e.g., OCH3, CH3) | Variable | Could improve hydrophobic interactions but may alter electronic properties unfavorably. |

| ortho-position | Bulky groups | Likely decrease | Potential for steric clash with the binding site. |

| Replacement of Phenyl | Other aromatic/heterocyclic rings | Variable | Allows for exploration of different binding pocket interactions. researchgate.net |

Conformational and Stereochemical Considerations in SAR

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For a flexible molecule like this compound, understanding its preferred conformations is essential for elucidating its mechanism of action. researchgate.net

The molecule possesses several rotatable bonds, particularly within the thioether acetate linker, which allow it to adopt a range of conformations. The biologically active conformation is the specific spatial arrangement that the molecule adopts when it binds to its target. Computational modeling and techniques like NMR spectroscopy can provide insights into the low-energy conformations of these analogues. researchgate.net

Although the parent compound is achiral, the introduction of substituents could create chiral centers. For instance, substitution on the acetate linker could lead to stereoisomers. It is well-established in medicinal chemistry that different enantiomers or diastereomers of a chiral drug can exhibit significantly different biological activities and pharmacokinetic profiles. Therefore, if chiral analogues are synthesized, their stereochemistry must be carefully determined and their biological activities evaluated separately.

Biological Activity and Mechanistic Investigations of Phenacyl 2 Quinolin 8 Ylsulfanylacetate and Analogues

Evaluation of Specific Biochemical Targets and Pathways

Enzyme Inhibition Studies

There is currently no publicly available data from enzyme inhibition studies specifically investigating Phenacyl 2-quinolin-8-ylsulfanylacetate.

Receptor Binding and Modulation

There is currently no publicly available data from receptor binding and modulation studies specifically investigating this compound.

In Vitro Cellular Activity and Mechanistic Modalities

Antiproliferative Mechanisms in Cancer Cell Lines

There is currently no publicly available data from studies on the antiproliferative mechanisms of this compound in cancer cell lines.

Antimicrobial Modalities

There is currently no publicly available data from studies on the antimicrobial modalities of this compound.

Computational Chemistry and Structure Based Drug Design Sbdd for Phenacyl 2 Quinolin 8 Ylsulfanylacetate

Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis

Molecular dynamics (MD) simulations offer a powerful lens to examine the dynamic behavior of a ligand-receptor complex over time, providing insights that static docking models cannot. For quinoline (B57606) derivatives, MD simulations have been instrumental in assessing the stability of binding poses and characterizing key intermolecular interactions. nih.govresearchgate.net

In studies on quinoline-based inhibitors of enzymes like acetylcholinesterase, MD simulations have been used to track the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein-ligand complex. nih.gov These parameters help to understand the stability of the ligand within the binding pocket and the flexibility of the surrounding amino acid residues. For instance, simulations of quinoline derivatives targeting the main protease of SARS-CoV-2 have revealed the persistence of crucial hydrogen bonds and π-π stacking interactions with key residues, validating the initial docking predictions. researchgate.net A hypothetical MD simulation of Phenacyl 2-quinolin-8-ylsulfanylacetate with a target protein would likely focus on the interactions of the quinoline nitrogen, the thioether linkage, and the phenacyl group to understand their collective contribution to binding affinity and selectivity.

Table 1: Representative Data from MD Simulations of Quinoline Derivatives

| Parameter | Value Range | Significance |

| RMSD of Protein-Ligand Complex | 1-3 Å | Indicates the stability of the complex over the simulation time. |

| RMSF of Ligand | 0.5-2 Å | Shows the flexibility of different parts of the ligand within the binding site. |

| Key Interacting Residues | Varies by target | Highlights the specific amino acids crucial for binding. |

| Binding Free Energy (MM-PBSA/GBSA) | -50 to -100 kcal/mol | Provides an estimation of the binding affinity. |

This table presents typical data ranges observed in MD simulation studies of various quinoline derivatives and is for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov This method is invaluable for predicting the activity of new compounds and for understanding the structural features that govern their potency.

For quinoline derivatives, both 2D and 3D-QSAR models have been successfully developed for a range of biological activities, including anticancer, antimalarial, and antitubercular effects. nih.govmdpi.comnih.gov These models are built using a training set of compounds with known activities and then validated using a test set. Statistical parameters such as the squared correlation coefficient (R²) and the cross-validated correlation coefficient (q²) are used to assess the predictive power of the models. nih.govresearchgate.net For example, a 3D-QSAR study on quinoline derivatives as anti-gastric cancer agents yielded a model with a high R² value of 0.931, indicating a strong correlation between the structural features and the observed activity. nih.gov

A crucial outcome of QSAR studies is the identification of pharmacophoric features—the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov For quinoline-based compounds, pharmacophore models have been developed that highlight the importance of features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups. researchgate.netnih.gov

For instance, a pharmacophore model for quinoline derivatives with antioxidant activity identified one aromatic ring and three hydrogen bond acceptors as key features. nih.gov In another study on VEGFR-2 inhibitors, a five-point pharmacophore model was developed comprising two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. researchgate.net Applying this to this compound, a hypothetical pharmacophore might include the quinoline ring as an aromatic feature, the nitrogen atom and carbonyl oxygen as hydrogen bond acceptors, and the phenacyl group contributing to hydrophobic interactions.

Table 2: Common Pharmacophoric Features in Quinoline Derivatives

| Pharmacophoric Feature | Role in Biological Activity |

| Aromatic Ring (Quinoline) | π-π stacking interactions with aromatic residues in the binding site. |

| Hydrogen Bond Acceptors | Formation of hydrogen bonds with donor groups on the protein. |

| Hydrogen Bond Donors | Formation of hydrogen bonds with acceptor groups on the protein. |

| Hydrophobic Groups | van der Waals interactions with nonpolar pockets of the target. |

De Novo Ligand Design and Virtual Screening Approaches

De novo design and virtual screening are powerful computational strategies for discovering novel bioactive compounds. De novo design involves the generation of new molecular structures within the constraints of a receptor's binding site, while virtual screening involves the computational testing of large libraries of existing compounds against a biological target. nih.gov

For the quinoline scaffold, virtual screening of compound libraries has been successfully employed to identify potential inhibitors for various targets, including those involved in viral entry and replication. nih.gov Similarly, scaffold hopping, a technique related to de novo design, has been used to replace the quinoline core with other bicyclic systems to explore new chemical space while retaining key binding interactions. nih.gov

A virtual screening campaign to find novel analogs of this compound would involve docking large chemical databases into the active site of a target protein. Hits would be prioritized based on their docking scores and predicted binding modes, followed by experimental validation.

Integration of Computational Methods in Lead Optimization

The true power of computational chemistry in drug discovery lies in the integration of various methods for lead optimization. nih.gov Starting from a hit compound like a quinoline derivative, a cyclical process of design, synthesis, and testing, guided by computational insights, can lead to the development of a potent and selective drug candidate.

For example, a lead optimization campaign for quinazoline-based compounds, a class structurally related to quinolines, utilized molecular modeling to guide the design of new derivatives with improved inhibitory activity against enzymes implicated in Alzheimer's disease. nih.gov This iterative process often involves:

Initial Hit Identification: Through virtual screening or high-throughput screening.

Binding Mode Analysis: Using docking and MD simulations to understand the key interactions.

QSAR and Pharmacophore Modeling: To identify the key structural determinants of activity.

In Silico Design: Generating new analogs with predicted improved activity and ADME (absorption, distribution, metabolism, and excretion) properties.

Synthesis and Biological Evaluation: To test the newly designed compounds.

This integrated approach allows for the rational design of molecules with enhanced potency, selectivity, and pharmacokinetic profiles, ultimately accelerating the drug discovery process. orientjchem.org The application of this workflow to this compound would involve exploring modifications to the phenacyl group, the linker, and substitutions on the quinoline ring to optimize its therapeutic potential.

Advanced Spectroscopic and Biophysical Characterization of Ligand Target Interactions for Phenacyl 2 Quinolin 8 Ylsulfanylacetate Analogues

Techniques for Elucidating Binding Mechanisms

To comprehend how a ligand binds to its target, a variety of sophisticated techniques are employed. These methods provide insights into the conformational changes, binding sites, and the nature of the forces driving the interaction.

Fluorescence Spectroscopy: This is a highly sensitive technique used to study the binding of ligands to proteins. Many proteins contain intrinsic fluorophores, such as tryptophan and tyrosine residues. When a ligand binds near these residues, it can cause a change in their fluorescence emission, a phenomenon known as fluorescence quenching. By titrating a protein solution with a ligand and monitoring the fluorescence quenching, one can determine the binding affinity and stoichiometry of the interaction. For quinoline (B57606) derivatives, which often possess inherent fluorescence, changes in their own fluorescence upon binding to a target can also be monitored.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for studying changes in the secondary and tertiary structure of proteins upon ligand binding. If the binding of a Phenacyl 2-quinolin-8-ylsulfanylacetate analogue induces a conformational change in its target protein, this will be reflected in the protein's CD spectrum. This information is vital for understanding the functional consequences of the binding event.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides atomic-level information about ligand-target interactions. Techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) can identify the specific parts of a ligand that are in close contact with the protein and map the binding site on the protein surface. These methods are invaluable for the rational design of more potent and selective analogues.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For analogues of this compound, docking studies can suggest potential binding poses and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov For instance, a study on 2H-thiopyrano[2,3-b]quinoline derivatives used molecular docking to predict binding affinities against the CB1a receptor, with values ranging from -5.3 to -6.1 Kcal/mol. nih.gov

Biophysical Methods for Interaction Kinetics and Thermodynamics

Beyond the binding mechanism, it is crucial to quantify the kinetics (the rates of association and dissociation) and the thermodynamics (the energetic driving forces) of the interaction.

Surface Plasmon Resonance (SPR): SPR is a label-free, real-time technique for measuring the kinetics of molecular interactions. nih.govresearchgate.netresearchgate.netsemanticscholar.org In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the ligand is flowed over the surface. The binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. From the shape of the resulting sensorgram, the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ) can be determined. This technique is highly valuable for screening compound libraries and for detailed kinetic characterization of lead candidates. nih.govresearchgate.net

Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for characterizing the thermodynamics of binding interactions as it directly measures the heat released or absorbed during a binding event. nih.govdntb.gov.uanih.govpsu.eduresearchgate.netnih.govtainstruments.comutwente.nlvanderbilt.edu In an ITC experiment, a solution of the ligand is titrated into a solution of the target protein, and the resulting heat changes are measured. A single ITC experiment can provide a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), the enthalpy change (ΔH), and the stoichiometry (n). From these values, the entropy change (ΔS) and the Gibbs free energy change (ΔG) can be calculated. This information reveals the nature of the forces driving the binding, whether it is enthalpically driven (due to favorable bond formation) or entropically driven (often due to the release of ordered water molecules from the binding interface). nih.govresearchgate.net

Below is an illustrative data table summarizing the types of information that can be obtained from these biophysical techniques for a hypothetical series of this compound analogues.

| Analogue | Technique | Target Protein | Kₑ (μM) | kₐ (10⁵ M⁻¹s⁻¹) | kₑ (10⁻³ s⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| Analogue A | SPR | Enzyme X | 5.2 | 2.1 | 11.0 | - | - | - |

| Analogue B | SPR | Enzyme X | 1.8 | 3.5 | 6.3 | - | - | - |

| Analogue C | ITC | Enzyme X | 2.5 | - | - | -7.6 | -4.2 | -3.4 |

| Analogue D | ITC | Enzyme X | 0.9 | - | - | -8.3 | -6.8 | -1.5 |

Table 1: Hypothetical Biophysical Data for this compound Analogues

The combination of these advanced spectroscopic and biophysical methods provides a comprehensive understanding of the ligand-target interactions of this compound analogues. This detailed knowledge is instrumental in guiding the optimization of these compounds to enhance their therapeutic potential.

Future Perspectives and Research Challenges in Phenacyl 2 Quinolin 8 Ylsulfanylacetate Research

Opportunities for Rational Design of Enhanced Analogues

Rational drug design offers a systematic approach to optimizing the therapeutic properties of lead compounds like Phenacyl 2-quinolin-8-ylsulfanylacetate. Future research will likely focus on targeted synthetic modifications to improve potency, selectivity, and pharmacokinetic profiles.

Key opportunities include:

Structural Modifications: Structure-activity relationship (SAR) studies on various quinoline (B57606) derivatives have shown that the type and position of substituents on the quinoline ring are critical for biological activity. orientjchem.org For instance, introducing a fluorine atom at the C6 position or a carboxylic acid group at the C3 position has been shown to enhance antibacterial and receptor-inhibitory activities, respectively. orientjchem.org Systematic modification of both the quinoline and the phenacyl rings with various functional groups (e.g., halogens, hydroxyl, methoxy) could lead to the discovery of analogues with significantly enhanced efficacy.

Scaffold Hopping and Hybridization: Combining the quinolin-8-ylsulfanylacetate core with other pharmacologically active moieties is a promising strategy. Given the known activities of quinolines, creating hybrid molecules that also feature fragments known for anti-inflammatory, antiviral, or anticancer effects could result in dual-action agents with novel mechanisms.

Computational Guidance: In silico tools are indispensable for modern drug design. Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build predictive models that correlate structural features of proposed analogues with their biological activity. nih.govmdpi.com Molecular docking studies can further elucidate the binding interactions between the designed compounds and their putative biological targets, providing a rationale for observed activities and guiding further structural refinements. researchgate.net

Exploration of Novel Biological Targets and Therapeutic Areas

The broad spectrum of bioactivity associated with quinoline-based compounds suggests that this compound could be relevant in multiple therapeutic areas. researchgate.net The 8-hydroxyquinoline (B1678124) (an analogue of 8-mercaptoquinoline) scaffold, in particular, is known for its diverse biological effects, including anticancer, antimicrobial, and neuroprotective properties. nih.govuaeu.ac.aenih.gov

Future exploratory research could focus on:

Anticancer Therapies: Many quinoline derivatives function as kinase inhibitors, targeting signaling pathways crucial for tumor growth and progression. nih.gov Screening this compound and its analogues against a panel of kinases, such as c-MET or VEGFR2, could identify potent and selective anticancer agents. nih.govnih.gov Furthermore, their potential to act as topoisomerase inhibitors, a common mechanism for quinoline-based anticancer drugs, warrants investigation. researchgate.net

Antimicrobial Agents: With rising antimicrobial resistance, there is a critical need for new antibacterial and antifungal compounds. Quinoline derivatives have a long history as antimalarial and antibacterial agents. benthamdirect.comresearchgate.net The unique structure of this compound could be effective against a range of pathogens, and its activity should be evaluated against drug-resistant bacterial and fungal strains.

Neurodegenerative Disorders: Certain 8-hydroxyquinoline derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's. nih.govnih.gov This is often linked to their ability to chelate metal ions, which are implicated in neurotoxicity. Exploring the metal-binding properties and neuroprotective effects of this compound could open a new therapeutic avenue.

Methodological Advancements in Synthesis and Computational Prediction

Progress in the research of this compound is intrinsically linked to advancements in synthetic chemistry and computational science.

Advanced Synthesis Techniques: Traditional methods for quinoline synthesis, such as the Skraup and Friedländer reactions, often require harsh conditions and produce low yields. mdpi.comnih.gov Modern synthetic methodologies offer more efficient and environmentally friendly alternatives. Techniques like microwave-assisted synthesis, ultrasound-promoted reactions, and one-pot multicomponent reactions can accelerate the synthesis of a library of analogues, reduce reaction times, and increase yields. benthamdirect.comnih.gov The adoption of green chemistry principles, including the use of reusable catalysts and safer solvents, will be crucial for sustainable development. mdpi.com

Predictive Computational Models: The ability to accurately predict the properties of a molecule before its synthesis can save significant time and resources.

QSAR and Machine Learning: Developing robust 2D and 3D-QSAR models can provide reliable predictions of the biological activity of newly designed ligands. mdpi.comnih.gov Machine learning algorithms and deep neural networks are emerging as powerful tools for predicting not only bioactivity but also reaction outcomes and potential metabolic pathways, thus streamlining the entire discovery process. researchgate.netmdpi.com

Molecular Dynamics: While molecular docking provides a static picture of binding, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. This can offer deeper insights into the stability of binding and the mechanism of action.

Addressing Challenges in Specificity and Efficacy Prediction

Despite the promise of the quinoline scaffold, several challenges must be overcome to translate a lead compound into a clinical candidate.

Improving Target Specificity: A significant hurdle in drug development is minimizing off-target effects, which can lead to toxicity. While this compound may show potent activity, ensuring it is highly selective for its intended biological target is paramount. Computational modeling can help by predicting potential off-target interactions early in the design phase, allowing for modifications to improve specificity. mdpi.com

Bridging In Vitro and In Vivo Efficacy: Promising in vitro activity does not always translate to in vivo efficacy. Poor pharmacokinetic properties, such as low bioavailability or rapid metabolic degradation, are common failure points for quinoline derivatives. mdpi.com Future research must integrate early-stage ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, using both computational predictions and in vitro assays, to identify and optimize drug-like properties.

Overcoming Bioavailability Issues: The delivery of a drug to its site of action is critical. Challenges such as poor solubility or inability to cross biological barriers like the blood-brain barrier can render an otherwise potent compound ineffective. mdpi.com Advanced drug delivery strategies, such as encapsulation in nanoparticles or liposomes, offer a promising solution to enhance stability, improve delivery, and reduce systemic toxicity, thereby increasing the therapeutic window. mdpi.commdpi.com

Q & A

Q. What are the standard synthetic routes for preparing phenacyl 2-quinolin-8-ylsulfanylacetate?

Phenacyl esters are typically synthesized via nucleophilic substitution or esterification. For this compound, a plausible route involves reacting phenacyl bromide with 8-mercaptoquinoline under basic conditions. Conventional heating (reflux in ethanol) is common, but microwave or ultrasound-assisted methods can enhance reaction efficiency and yield, as demonstrated for analogous phenacyl benzoates . Optimize solvent choice (e.g., ethanol or DMF) and reaction time (typically 2-6 hours) based on precursor solubility.

Q. How should researchers handle and store this compound safely?

Given the structural similarity to phenacyl bromide (a skin and eye irritant), handle this compound in a fume hood with PPE: nitrile gloves, lab coat, and safety goggles. Store at -20°C in airtight, light-resistant containers to prevent degradation. Avoid contact with strong oxidizers or bases, as phenacyl derivatives may decompose exothermically .

Q. What analytical techniques are critical for characterizing this compound?

Use a combination of:

- NMR (¹H/¹³C) to confirm ester and quinoline-thioether linkages.

- LC-MS/MS for purity assessment and molecular ion detection (expected [M+H]⁺ ~338 m/z).

- Elemental analysis (C, H, N, S) to validate stoichiometry (C17H12FN5S). Cross-reference spectral data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Q. How can researchers troubleshoot low yields in the synthesis of this compound?

Low yields may arise from:

- Incomplete thiol activation : Pre-treat 8-mercaptoquinoline with a mild base (e.g., K2CO3) to enhance nucleophilicity.

- Competing side reactions : Monitor temperature to avoid thermal decomposition (>80°C).

- Poor solubility : Switch to polar aprotic solvents (e.g., DMF) or use phase-transfer catalysts. Validate intermediates via TLC or in-situ IR .

Q. What are the key stability considerations for this compound in solution?

Test stability under varying conditions:

- pH : Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH) to identify hydrolysis-prone sites.

- Light : Conduct photostability assays (ICH Q1B guidelines) using UV-Vis spectroscopy.

- Temperature : Store solutions at -20°C and avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can computational chemistry optimize the design of this compound derivatives?

Employ DFT calculations (B3LYP/6-311G(d,p)) to:

Q. What strategies resolve contradictions between experimental and computational NMR data?

Discrepancies often stem from solvent effects or conformational flexibility. Use:

Q. How can researchers elucidate the degradation pathways of this compound?

Perform forced degradation studies :

- Oxidative stress : Expose to H2O2 or radical initiators (AIBN).

- Hydrolytic cleavage : Analyze pH-dependent ester/thioether hydrolysis via LC-MS.

- Thermal analysis : Use TGA-DSC to identify decomposition thresholds (~150-200°C) .

Q. What methodologies validate the biological activity of this compound in drug discovery?

- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR.

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via UPLC.

- Docking studies : Model interactions with protein active sites (AutoDock Vina) guided by DFT-derived geometries .

Q. How can researchers address solubility challenges in biological assays?

- Co-solvents : Use DMSO (<1% v/v) or cyclodextrin inclusion complexes.

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) for aqueous compatibility.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Methodological Case Studies

Case Study: Microwave-Assisted Synthesis Optimization

Problem : Prolonged reaction times (12+ hours) under conventional heating.

Solution : Microwave irradiation (100°C, 300 W) reduced time to 30 minutes. Monitor progress via in-line IR (ester C=O stretch at ~1740 cm⁻¹). Yield improved from 65% to 82% .

Case Study: Resolving NMR Signal Overlap

Problem : Overlapping quinoline and phenacyl protons in ¹H NMR.

Resolution : Acquire ¹³C DEPT-135 to distinguish CH2/CH3 groups. Apply selective NOE experiments to assign spatial proximities .

Case Study: Stability in Cell Culture Media

Challenge : Rapid degradation in DMEM at 37°C.

Fix : Pre-equilibrate compound in media containing 10% FBS (serum proteins stabilize thioethers). Quantify degradation half-life via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.